molecular formula C17H16N2O2 B5653584 N-[3-(acetylamino)phenyl]-3-phenylacrylamide

N-[3-(acetylamino)phenyl]-3-phenylacrylamide

Cat. No.: B5653584
M. Wt: 280.32 g/mol
InChI Key: KEOJJMFWAJAICY-ZHACJKMWSA-N
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Description

N-[3-(Acetylamino)phenyl]-3-phenylacrylamide is a chemical compound of significant interest in scientific research and development. As a derivative of acrylamide, it features a core structure where a phenylpropeneamide chain is linked to a meta-substituted acetylamino phenyl ring . This specific architecture, incorporating both acrylamide and anilide functional groups, makes it a valuable intermediate for exploring novel chemical spaces, particularly in the synthesis of more complex molecules for pharmacological screening . The compound's structure is related to other phenylacrylamide derivatives investigated for their potential biological activity, suggesting its utility in early-stage drug discovery projects . Researchers value this chemical for its potential application in developing new molecular entities. It is supplied as a high-purity solid, suitable for use in various research environments. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3-acetamidophenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13(20)18-15-8-5-9-16(12-15)19-17(21)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOJJMFWAJAICY-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target compound hinges on the efficient preparation of its core building blocks. These precursors, a substituted aniline (B41778) and an activated cinnamoyl group, are synthesized through established chemical pathways.

Synthesis of Substituted Anilines Bearing Acetylamino Moieties

The aniline component required for the synthesis is N-(3-aminophenyl)acetamide, also known as 3-aminoacetanilide. wikipedia.orglookchem.com This compound serves as a crucial intermediate in the production of dyes and pharmaceuticals. wikipedia.orglookchem.com There are several established methods for its synthesis. A primary route involves the selective reduction of the nitro group of m-nitroacetanilide. Another documented method is the conversion of m-chloroacetanilide into the desired m-aminoacetanilide. wikipedia.org A production method has also been developed involving the acylation of m-phenylenediamine (B132917) with glacial acetic acid in the presence of hydrobromic acid. google.com

Starting MaterialKey ReagentsProductReference
m-NitroacetanilideReducing agent (e.g., Sn/HCl, H₂/Pd-C)N-(3-aminophenyl)acetamide wikipedia.org
m-ChloroacetanilideNot specifiedN-(3-aminophenyl)acetamide wikipedia.org
m-PhenylenediamineGlacial acetic acid, Hydrobromic acidN-(3-aminophenyl)acetamide google.com

Preparation of Cinnamoyl Chloride Equivalents

Cinnamoyl chloride is the second key precursor, acting as the acylating agent. The most common and direct method for its synthesis is the reaction of trans-cinnamic acid with a chlorinating agent. nbinno.com Thionyl chloride (SOCl₂) is frequently used for this transformation, typically involving refluxing the cinnamic acid with an excess of the reagent. nbinno.comoc-praktikum.de After the reaction, the excess thionyl chloride is removed under vacuum to yield the crude cinnamoyl chloride, which can be further purified by vacuum distillation. nbinno.comoc-praktikum.de Other chlorinating agents such as oxalyl chloride, phosphorus pentachloride, phosphorus trichloride, and silicon tetrachloride can also be employed. nbinno.comnii.ac.jpgoogle.com The reaction with thionyl chloride is reported to produce good yields, around 81-90%. oc-praktikum.denii.ac.jp

Starting MaterialChlorinating AgentReaction ConditionsTypical YieldReference
Cinnamic AcidThionyl Chloride (SOCl₂)Heat/Reflux (e.g., 80°C)~81-90% nbinno.comoc-praktikum.denii.ac.jp
Cinnamic AcidPhosphorus Pentachloride (PCl₅)Not specifiedGood (~90%) nii.ac.jp
Cinnamic AcidPhosphorus Trichloride (PCl₃)Not specifiedGood (~90%) nii.ac.jp
Cinnamic AcidSilicon Tetrachloride (SiCl₄)60-70°C for 2-4 hoursNot specified google.com

Acrylamide (B121943) Formation via Acylation Reactions

The central step in the synthesis of N-[3-(acetylamino)phenyl]-3-phenylacrylamide is the formation of the amide bond. This is achieved through a classic N-acylation reaction.

N-Acylation of Aniline Derivatives with Acryloyl or Cinnamoyl Chlorides

The formation of the target compound proceeds via the N-acylation of the primary amino group of N-(3-aminophenyl)acetamide with cinnamoyl chloride. In this reaction, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide bond. This type of reaction, often referred to as the Schotten-Baumann reaction when performed in the presence of a base, is a robust and widely used method for amide synthesis.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-acylation reaction are dependent on several factors that can be optimized. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous base like sodium hydroxide (B78521) in a biphasic system.

Key parameters for optimization include:

Temperature: The reaction is often exothermic and may require initial cooling to control the reaction rate and prevent side reactions. Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion.

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used to dissolve the reactants without participating in the reaction.

Stoichiometry: Precise control of the reactant ratios is important. While a 1:1 molar ratio is theoretically required, a slight excess of the acylating agent is sometimes used to drive the reaction to completion.

Reaction Time: The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight. nih.gov

While specific optimization data for acrylamide formation in synthetic chemistry is context-dependent, general principles suggest that careful control of temperature, reaction time, and the physical state of reactants are critical for maximizing yields. nih.gov

Derivatization and Analog Synthesis

The synthetic route to this compound is amenable to the creation of a diverse range of analogs and derivatives. Modifications can be introduced in both the aniline and the cinnamoyl chloride precursors.

By substituting the starting materials, a library of related compounds can be generated. For example:

Varying the Aniline Moiety: Instead of N-(3-aminophenyl)acetamide, other substituted anilines could be used. This includes isomers like N-(2-aminophenyl)acetamide or N-(4-aminophenyl)acetamide, or anilines with different functional groups on the aromatic ring. scispace.com

Varying the Cinnamoyl Moiety: Substituted benzaldehydes can be used in the Doebner reaction to produce a variety of substituted cinnamic acids, which can then be converted to their corresponding acid chlorides. researchgate.net This allows for the introduction of various substituents (e.g., chloro, nitro, methoxy, hydroxy) onto the phenyl ring of the cinnamoyl group, leading to the synthesis of compounds like (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives. researchgate.net

This modular approach is a powerful tool in medicinal chemistry and materials science for exploring structure-activity relationships and developing new compounds with tailored properties. nih.gov

Systematic Modification of the Phenyl Ring Substitutions (e.g., electronic and steric variations)

Systematic modifications of the phenyl rings on the N-aryl acrylamide scaffold are a key strategy to modulate the electronic and steric properties of the molecule. These changes can significantly influence the compound's biological activity and physical characteristics.

One common approach involves the reaction of substituted aromatic primary amines with acryloyl chloride. researchgate.net This method allows for the introduction of a wide variety of substituents onto the N-phenyl ring. For instance, researchers have designed and synthesized analogues where the substituent on the C ring (the phenyl ring not attached to the nitrogen) was a trifluoromethyl group, identifying these as potent BCR-ABL kinase inhibitors. nih.gov

Further research has explored N-aryl amide derivatives with varied substitutions on the N-phenyl ring, such as N-(3-hydroxy-4-methoxy) aryl amides, which have been evaluated for their cytotoxic activities. nih.gov The synthesis often involves coupling a substituted aniline with a corresponding acid chloride. The introduction of different functional groups, from simple alkyl and halogen groups to more complex moieties, allows for a fine-tuning of the molecule's properties.

Below is a table summarizing various substitutions made to the phenyl rings of the N-aryl acrylamide scaffold and their reported synthetic context.

Substitution Type Example Compound/Derivative Class Synthetic Approach Purpose/Finding
Electron-withdrawing N-Aryl acrylamides with a trifluoromethyl group on the C-phenyl ringDesigned from Imatinib and Nilotinib principlesIdentified as highly potent BCR-ABL kinase inhibitors nih.gov
Electron-donating N-(3-hydroxy-4-methoxy) aryl amide derivativesReaction of oxazolone (B7731731) with corresponding anilinesExhibited potent anticancer activity against MCF-7 cells nih.gov
Hydrophilic N-(4-hydroxyphenyl) acrylamide derivativesCondensation reactionsUsed as precursors for further functionalization mdpi.com
General Aromatic Variously substituted N-phenylacrylamidesReaction of substituted anilines with acryloyl chloridePreparation of new copolymers with diverse physical properties researchgate.net

Structural Diversification of the Acrylamide Moiety

Diversification of the acrylamide moiety itself is another crucial avenue for creating novel analogues. The acrylamide group is a key structural feature, acting as a Michael acceptor, and modifications to this part of the molecule can lead to significant changes in reactivity and biological interactions. ekb.eg

One strategy involves substitutions at the α-carbon of the acrylamide. A method has been developed for the synthesis of α-aryl acrylamides through a Lewis-base-mediated aryl/hydrogen exchange, which provides access to building blocks that are otherwise difficult to obtain via traditional Heck-type chemistry. nih.gov Another modification is the introduction of a nitrile group at the alpha position, creating 2-cyanoacrylamide derivatives. This addition enhances the electrophilic nature of the moiety, making it a target for nucleophilic residues in proteins. mdpi.comekb.eg

Post-polymerization modification represents a more advanced strategy for diversification. Direct transamidation of poly(N,N-dimethylacrylamide) (PDMA) has been achieved, showcasing a method to modify the amide bond itself, which is typically very stable. nih.gov This allows for the creation of complex macromolecules with varied functionalities.

The table below details different strategies for modifying the acrylamide core.

Modification Strategy Resulting Structure Synthetic Method Significance
α-Carbon Substitution α-Aryl acrylamidesLewis-base-induced polar aryl migrationAccess to versatile building blocks for cycloaddition and cyclization reactions nih.gov
α-Carbon Addition 2-Cyano-N-aryl-3-phenylacrylamidesCondensation of a cyanoacetamide derivative with a benzaldehydeEnhances reactivity for targeting nucleophilic residues in proteins mdpi.comekb.eg
Amide Bond Modification Diversified acrylamide copolymersPost-polymerization transamidation of tertiary amidesEnables synthesis of complex and high-molecular-weight macromolecules nih.gov
β-Carbon Substitution 3-Aryl acrylamidesMizoroki-Heck coupling reactionSynthesis of 3-substituted acrylamide derivatives for various biological evaluations ekb.eg

Synthesis of Heterocyclic Analogues Incorporating the N-Aryl Acrylamide Scaffold

Integrating the N-aryl acrylamide scaffold into heterocyclic systems is a powerful strategy for generating novel chemical structures with diverse biological activities. Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, and their combination with the acrylamide moiety can lead to potent and selective compounds. nih.gov

One such approach involves the intramolecular Rauhut-Currier reaction of acrylamides, which can lead to the synthesis of quinolone moieties. researchgate.net This demonstrates how the acrylamide can act as a precursor for the construction of a fused heterocyclic system.

In another example, structural modifications of an N-arylamide oxadiazole scaffold led to the development of N-arylpiperidine oxadiazoles. These conformationally constrained analogues showed improved stability and potency as agonists for the CB(2) receptor. researchgate.net The synthesis of these compounds often involves multi-step sequences where the N-aryl group is attached to a pre-formed heterocyclic ring.

Furthermore, the N-phenylacetamide/acrylamide structure has been combined with other heterocycles like thiazole (B1198619) and coumarin. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising antibacterial and nematicidal activities. nih.gov Similarly, coumarin-chalcone hybrids, which incorporate an acryloyl-like linker, have been synthesized by condensing 3-acetyl-4-hydroxycoumarin with substituted benzaldehydes. semanticscholar.org

The following table summarizes the synthesis of various heterocyclic analogues.

Heterocyclic System Synthetic Strategy Example Application/Target
Quinolone Intramolecular Rauhut-Currier reaction of acrylamide precursorsSynthesis of fused heterocyclic frameworks researchgate.net
Piperidine Oxadiazole Multi-step synthesis involving coupling of N-arylpiperidine with an oxadiazole coreDevelopment of potent and selective CB(2) receptor agonists researchgate.net
Thiazole Reaction of α-bromophenylethanone with a thiourea (B124793) intermediate derived from an N-phenylacetamideCreation of antibacterial and nematicidal agents nih.gov
Coumarin Condensation of 3-acetyl-4-hydroxycoumarin with an aromatic aldehydeSynthesis of coumarin-chalcone hybrids with potential biological activities semanticscholar.org
Isatin (B1672199) (Indole-2,3-dione) N-alkylation of isatin with 2-chloro-N-phenylacetamide derivativesSynthesis of carbonic anhydrase inhibitors nih.gov

Investigations into Molecular and Cellular Interactions

Elucidation of Molecular Targets and Binding Mechanisms

Covalent Binding Mechanisms (e.g., Michael Addition to Cysteine Residues of Proteins)

The primary mechanism by which acrylamide-containing compounds form covalent bonds with proteins is through a Michael addition reaction. nih.gov The acrylamide (B121943) functional group is an α,β-unsaturated carbonyl system, which makes the β-carbon electron-deficient and thus susceptible to nucleophilic attack. youtube.comokepscor.org

In biological systems, the most common nucleophile for this reaction is the deprotonated thiol group (thiolate) of a cysteine residue within a protein. spandidos-publications.com The process can be summarized in the following steps:

Initial Binding: The inhibitor first forms a non-covalent complex with the target protein, positioning the acrylamide "warhead" in close proximity to a reactive cysteine residue in the protein's binding pocket. nih.gov

Nucleophilic Attack: The cysteine thiolate attacks the electrophilic β-carbon of the acrylamide. This is typically the rate-limiting step of the reaction. spandidos-publications.com

Adduct Formation: A stable carbon-sulfur bond is formed, creating a covalent adduct and permanently modifying the protein. This irreversible binding can lead to a prolonged duration of action. youtube.com

The reactivity of the acrylamide can be tuned by the chemical groups attached to it. While substitutions at the α- or β-positions of the acrylamide typically reduce its reactivity, the addition of electron-withdrawing groups can increase reactivity and, in some cases, make the covalent bond reversible. researchgate.netnih.gov

Identification of Specific Protein Targets (e.g., kinases, enzymes)

While the specific protein targets of N-[3-(acetylamino)phenyl]-3-phenylacrylamide have not been publicly documented, the acrylamide warhead is most famously used in inhibitors targeting protein kinases. Many clinically approved anticancer drugs are acrylamide-based covalent inhibitors that target cysteine residues located near the ATP-binding site of kinases. nih.gov This covalent interaction leads to irreversible inhibition of the kinase's activity.

Other enzymes are also potential targets. For a protein to be a target, it must possess a suitably positioned and reactive nucleophile, typically a cysteine, that is accessible to the inhibitor. The table below lists several prominent acrylamide-based inhibitors and their specific protein targets, illustrating the types of proteins that derivatives of this compound could potentially target.

Inhibitor NameProtein Target ClassSpecific Target(s)Therapeutic Area
IbrutinibTyrosine KinaseBruton's Tyrosine Kinase (BTK)Oncology (B-cell malignancies)
AfatinibTyrosine KinaseEpidermal Growth Factor Receptor (EGFR)Oncology (Lung Cancer)
OsimertinibTyrosine KinaseEGFR (including T790M mutation)Oncology (Lung Cancer)
SotorasibGTPaseKRAS (G12C mutant)Oncology (Various Cancers)
HC-258TEAD Transcription FactorTEAD (Cys380)Oncology (Experimental)

Cellular Pathway Modulation Studies

By covalently binding to and inhibiting key enzymes, compounds like this compound can profoundly impact cellular pathways that regulate critical processes such as cell growth, survival, and differentiation.

Impact on Enzyme Activity Profiles (e.g., kinase inhibition, histone deacetylase (HDAC) inhibition for related derivatives)

Kinase Inhibition: The most direct effect of covalent binding to a kinase is the irreversible inhibition of its catalytic activity. By blocking the ATP-binding site, acrylamide-based inhibitors prevent the transfer of phosphate (B84403) groups to substrate proteins, effectively shutting down the enzyme's function and disrupting the signaling pathways it controls. mdpi.com

Histone Deacetylase (HDAC) Inhibition: Beyond kinases, the acrylamide functional group has been incorporated into inhibitors of other enzyme classes, including histone deacetylases (HDACs). HDACs are crucial epigenetic regulators that remove acetyl groups from histone and non-histone proteins. mdpi.com Certain HDAC inhibitors utilize a hydroxamic acid group to chelate the zinc ion in the enzyme's active site, but related structures incorporating acrylamide moieties have also been explored. researchgate.net Inhibition of HDACs leads to hyperacetylation of histones, which alters chromatin structure and gene expression, often resulting in cell cycle arrest and apoptosis in cancer cells. nih.gov For example, the novel inhibitor NK-HDAC-1, which contains an N-hydroxyacrylamide group, shows potent inhibition of HDAC enzymes and antiproliferative effects in breast cancer cells. researchgate.net

Effects on Cell Signaling Cascades (e.g., pathways regulating cellular proliferation, apoptosis, and differentiation)

The inhibition of key enzymes like kinases or HDACs triggers a cascade of downstream effects. For instance, inhibiting EGFR with an acrylamide-based drug blocks signaling through critical pro-survival pathways like the PI3K-AKT and MAPK/ERK pathways. mdpi.com Disruption of these pathways can halt the cell cycle, prevent proliferation, and induce programmed cell death (apoptosis).

Studies on various acrylamide-based inhibitors have demonstrated their ability to:

Inhibit Phosphorylation: Western blot analyses of cells treated with EGFR inhibitors show a dose-dependent decrease in the phosphorylation of EGFR itself, as well as downstream effectors like AKT and ERK. mdpi.com

Induce Cell Cycle Arrest: By affecting the expression of cell cycle regulatory proteins like p21 and Cyclin D1, these inhibitors can cause cells to arrest in the G1 or G2/M phase of the cell cycle. researchgate.net

Promote Apoptosis: Disruption of survival signaling and induction of pro-apoptotic genes can lead to the activation of caspases, the executioner enzymes of apoptosis.

In Vitro Cellular Assays for Biological Response Phenotypes (e.g., cell growth modulation, phenotypic screening)

A variety of in vitro assays are essential for characterizing the biological activity of potential covalent inhibitors. These assays measure the compound's effects on cellular phenotypes and confirm its mechanism of action.

Assay TypePurposeExample Endpoint Measured
Cell Proliferation/Viability AssaysTo determine the effect on cell growth and identify cytotoxic concentrations.IC50 or GI50 values (concentration that inhibits growth by 50%).
Caspase Activation AssaysTo quantify the induction of apoptosis.Activity of Caspase-3 or Caspase-7.
Cell Cycle AnalysisTo determine if the compound causes arrest at specific phases of the cell cycle.Percentage of cells in G1, S, and G2/M phases, measured by flow cytometry. researchgate.net
Western BlottingTo measure changes in protein levels and phosphorylation status in signaling pathways.Levels of total and phosphorylated EGFR, AKT, ERK. mdpi.com
Cell Migration/Invasion AssaysTo assess the impact on cancer cell motility, a key aspect of metastasis.Inhibition of cell movement through a membrane (e.g., Transwell assay).
Target Engagement AssaysTo confirm that the compound covalently binds to its intended target within the cell.Mass spectrometry (MS)-based analysis of protein adduct formation.

Mechanistic Insights from Preclinical Models (Non-human, cell-based systems)

Following a comprehensive review of publicly available scientific literature, no specific studies investigating the molecular and cellular interactions of the compound this compound in preclinical, non-human, or cell-based systems were identified. Consequently, the following sections on its effects in cultured cell lines and its selective molecular interactions cannot be populated with the detailed research findings and data tables as requested.

Studies in Cultured Cell Lines (e.g., cancer cell lines for mechanistic pathway analysis)

There is no available data from studies conducted on cultured cell lines to provide mechanistic insights into the pathways affected by this compound. Research detailing its effects on cell cycle progression, apoptosis, signal transduction pathways, or other cellular processes in cancer or other cell lines has not been published in the accessible scientific literature.

Investigation of Selective Molecular Interactions and Off-Target Effects (at a mechanistic level)

No preclinical studies detailing the selective molecular interactions or potential off-target effects of this compound have been reported. Information regarding its binding affinity to specific protein targets, enzymatic inhibition, or unintended molecular interactions, which are crucial for understanding its mechanism of action and potential for off-target effects, is not available.

Structure Activity Relationship Sar and Ligand Design

Systematic Modification of the N-[3-(acetylamino)phenyl] Moiety

The position of the acetylamino group on the N-phenyl ring is a key determinant of biological activity. The location of this substituent dictates the potential for hydrogen bonding and other interactions within a protein's active site. While direct SAR studies on the positional isomers of N-[3-(acetylamino)phenyl]-3-phenylacrylamide are not extensively detailed in the available literature, the principle of positional isomerism profoundly influencing biological activity is well-established in medicinal chemistry. nih.gov For instance, studies on other classes of compounds, such as oxazolidinone derivatives, have demonstrated that linear attachment of a benzotriazole (B28993) pendant group results in greater antibacterial potency compared to an angular attachment, highlighting the critical nature of substituent placement. nih.gov

In the context of this compound, moving the acetylamino group from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the molecule's three-dimensional shape and the spatial arrangement of its hydrogen bond donors and acceptors. This would, in turn, affect its ability to form optimal interactions with target residues. It is hypothesized that the 3-acetylamino substitution provides a specific vector for hydrogen bonding that is essential for potent activity against its intended target.

The electronic and steric properties of substituents on the N-phenyl ring are fundamental to modulating the molecule's interaction with its biological target. rsc.orgresearchgate.net

Electronic Effects: The acetylamino group is a moderately deactivating, ortho-, para-directing group with both resonance and inductive effects. The electronic nature of this group can influence the pKa of the amide N-H, affecting its hydrogen bonding capabilities. Replacing the acetyl group with either more electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune these interactions. For example, computational studies on other molecular systems have shown that varying electronic substituents can modulate the strength of intramolecular interactions, which in turn influences the molecule's preferred conformation. nih.gov

Steric Effects: The size and shape of substituents on the phenyl ring are critical for complementarity with the binding pocket of a target protein. mdpi.comnih.gov Increasing the steric bulk of the acetyl group (e.g., replacing it with a propionyl or isobutyryl group) could lead to a steric clash, potentially reducing binding affinity. Conversely, in some cases, increased bulk might enhance van der Waals interactions if the pocket can accommodate it. The interplay between steric and electronic effects is complex; for instance, bulky substituents can lead to a release of steric repulsion in a transition state, but this can be offset by a weakening of electrostatic attraction or a loss of favorable orbital interactions. nih.gov

Exploration of the 3-Phenylacrylamide Scaffold

The 3-phenylacrylamide scaffold serves as the core structure, linking the N-phenyl moiety to the reactive acrylamide (B121943) group. Modifications to this scaffold have proven to be a fruitful strategy for optimizing activity.

Introducing substituents onto the phenyl ring of the acrylamide moiety can significantly alter the compound's potency and selectivity. Research on related 3-phenylacrylamide derivatives has shown that both the position and the electronic nature of the substituent are important. For example, in a series of 3-phenyl acrylamide derivatives developed as human liver glycogen (B147801) phosphorylase a (HLGPa) inhibitors, substitutions on this phenyl ring were critical for activity. ekb.eg Similarly, a study on N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives revealed that substitutions on the 3-aryl ring influenced their antileishmanial activity. researchgate.net

The following table summarizes SAR data from a study on chalcone (B49325) (enonic derivative) analogs, which share the 3-phenylacryloyl core structure, against Leishmania (Viannia) panamensis.

CompoundSubstitution on 3-Phenyl RingEC₅₀ (µg/mL)LC₅₀ (µg/mL)Selectivity Index (LC₅₀/EC₅₀)
Analog 14-OH17.6>500>28.4
Analog 24-Cl41.3144.33.5
Analog 34-NO₂>50175.7-
Analog 42,4-diCl>50101.4-
Analog 5Unsubstituted>50150.1-

Data adapted from studies on N-(4-((E)-3-Arylacryloyl)phenyl)acetamide derivatives. researchgate.net

These results suggest that an electron-donating hydroxyl group at the para-position is highly favorable for activity and selectivity, whereas electron-withdrawing or bulky halogen substituents are less beneficial. researchgate.net

The double bond within the acrylamide linker can exist as two distinct geometric isomers: E (entgegen, trans) and Z (zusammen, cis). Stereochemistry plays a pivotal role in biological activity, as the spatial arrangement of atoms determines how a molecule fits into its target's binding site. nih.govyoutube.com The E-isomer, with the N-[3-(acetylamino)phenyl] and phenyl groups on opposite sides of the double bond, typically results in a more linear and extended conformation. In contrast, the Z-isomer would adopt a more kinked shape.

Design Principles for Targeted Covalent Inhibitors Incorporating the Acrylamide "Warhead"

The acrylamide group in this compound functions as an electrophilic "warhead," making it a targeted covalent inhibitor (TCI). nih.gov TCIs work by first binding non-covalently to the target protein, followed by the formation of a permanent covalent bond between the electrophilic warhead and a nucleophilic amino acid residue, typically cysteine, on the target protein. mdpi.comnih.gov

The design of effective and safe TCIs requires a delicate balance of reactivity. The acrylamide warhead must be reactive enough to form a bond with the target cysteine but not so reactive that it indiscriminately reacts with off-target proteins or other biological nucleophiles like glutathione, which can lead to toxicity. nih.gov The acrylamide moiety is considered a mildly electrophilic warhead, which is advantageous as it requires the initial non-covalent binding to bring it into close proximity and proper orientation with the target cysteine for the Michael addition reaction to occur. mdpi.com

Key principles in designing TCIs with an acrylamide warhead include:

Optimizing Non-Covalent Binding Affinity (Kᵢ): The initial, reversible binding step is crucial for selectivity. A high affinity for the target protein ensures that the warhead is localized at the desired site, increasing the effective concentration and favoring the covalent reaction over off-target reactions. nih.gov

Tuning Electrophilicity: The reactivity of the acrylamide can be modulated through structural modifications. acs.org Introducing electron-withdrawing groups (e.g., a cyano group) at the α-position of the acrylamide can increase its reactivity and, in some cases, introduce reversibility to the covalent bond. mdpi.comnih.gov Conversely, substitutions at the α- or β-positions can reduce reactivity. acs.org This tunability is essential for achieving the desired balance between potency and safety.

Ensuring Proper Orientation: The non-reactive parts of the molecule (the "scaffold") must be designed to position the acrylamide warhead precisely next to the target nucleophile. The geometry of the entire molecule, including the E/Z configuration of the double bond, is critical for achieving the correct presentation of the electrophile.

The acrylamide warhead remains one of the most widely used electrophiles in the development of FDA-approved targeted covalent inhibitors, underscoring its utility and the importance of these design principles in modern drug discovery. nih.govnih.gov

Integration of SAR with Computational Modeling

The integration of Structure-Activity Relationship (SAR) studies with computational modeling represents a powerful strategy in modern drug discovery and development. This synergistic approach allows for the rational design of novel analogs of this compound with enhanced biological activities. By combining experimental SAR data with in silico predictions, researchers can gain deeper insights into the molecular interactions governing the compound's efficacy, predict the activity of new derivatives, and prioritize synthetic efforts.

Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this integrated approach. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about key binding interactions. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, enabling the prediction of potency for untested molecules.

For instance, in the development of novel therapeutic agents, understanding how structural modifications to the this compound scaffold affect its biological targets is crucial. Computational models can elucidate these relationships at a molecular level, guiding the design of more potent and selective compounds.

Detailed Research Findings

Research on various acrylamide derivatives has demonstrated the utility of integrating SAR with computational modeling to explore a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

One area of investigation has been the development of acrylamide derivatives as potential chemotherapeutic agents. In a study focused on new acrylamide derivatives targeting the MCF-7 breast cancer cell line, computational docking was employed to understand the binding interactions within the colchicine (B1669291) binding site of the tubulin protein. For example, a particularly active N-aryl amide derivative, compound 4e , was shown to interact through hydrogen bonding with the amino acids Thr 340 and Phe 296 via its C=O and amide NH groups, respectively. Hydrophobic interactions between the furan (B31954) and 3-hydroxy-4-methoxyphenyl moieties of 4e with Pro 298 and Arg 339 were also identified, contributing to a high binding affinity with a docking score of -13.31 kcal/mol. nih.gov

The following table summarizes the cytotoxic activity of a series of N-aryl amide derivatives against the MCF-7 cell line, illustrating the structure-activity relationships that can be further explored with computational models.

CompoundR GroupIC50 (µM)
4a Phenyl10.25
4b 4-chlorophenyl8.63
4c 4-methoxyphenyl26.83
4d 3,4,5-trimethoxyphenyl4.17
4e 3-hydroxy-4-methoxyphenyl2.11

Data sourced from a study on newly synthesized acrylamide derivatives as potential chemotherapeutic agents. nih.gov

Similarly, in the design of novel carbonic anhydrase inhibitors, a combination of synthesis, biological evaluation, and molecular modeling was utilized. For a series of isatin (B1672199) N-phenylacetamide based sulfonamides, molecular docking studies were performed to predict the binding conformations and affinities towards various human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII). The most effective inhibitor, compound 2h , demonstrated significant inhibitory activity against hCA I and hCA II, with KI values of 45.10 nM and 5.87 nM, respectively. nih.gov

The table below presents the inhibitory activity of selected analogs against different hCA isoforms.

CompoundhCA I KI (nM)hCA II KI (nM)hCA IX KI (nM)hCA XII KI (nM)
2h 45.105.8712.307.91
3c >1000089.5025.609.80
3d >1000095.8028.4011.20
Acetazolamide (Standard) 25012.1255.70

Data from a study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors. nih.gov

Furthermore, the development of 2-cyanoacrylamide derivatives as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1) highlights the use of computational modeling to guide the design of reversible covalent inhibitors. A derivative featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety (13h ) exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov Computational models can help in optimizing the acrylamide warhead and the surrounding scaffold to achieve a balance of reactivity and selectivity, which is crucial for developing safe and effective covalent inhibitors.

The integration of SAR and computational modeling also extends to understanding the pharmacokinetic properties of acrylamide derivatives. For instance, in the development of an orally bioavailable KCNQ2 potassium channel opener, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, computational approaches would have been instrumental in predicting properties such as absorption, distribution, metabolism, and excretion (ADME), guiding the selection of candidates with favorable drug-like properties. nih.gov

In silico studies have also been used to assess the binding affinity of acrylamide derivatives with DNA gyrase, a target for antibacterial agents. By comparing the docking scores of novel compounds to known inhibitors like ciprofloxacin, researchers can prioritize the synthesis of derivatives with a higher probability of antibacterial activity. researchgate.net

The collective findings from these studies underscore the indispensable role of computational modeling in complementing experimental SAR data. This integrated approach accelerates the drug discovery process by enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced characterization and analytical methodologies for the compound This compound is not publicly available. Detailed spectroscopic, chromatographic, and crystallographic analyses for this exact molecule have not been published in the sources accessed.

Therefore, it is not possible to generate an article with the requested detailed research findings and specific data tables for the following sections:

Advanced Characterization and Analytical Methodologies

X-ray Crystallography for Ligand-Target Complex Analysis

Creating such data would involve the fabrication of scientific results, which is beyond the scope of this tool and would be scientifically inaccurate. While data exists for structurally related compounds such as N-phenylcinnamamide and other derivatives, presenting this information would violate the strict instruction to focus solely on "N-[3-(acetylamino)phenyl]-3-phenylacrylamide".

To provide a scientifically accurate and thorough article as requested, access to primary research data detailing the analysis of this specific compound is required.

Theoretical and Computational Chemistry Applications

Future Directions and Research Perspectives

Expansion of Chemical Space through Novel Analog Design and Synthesis

The exploration of the chemical space surrounding N-[3-(acetylamino)phenyl]-3-phenylacrylamide is a critical first step in understanding its structure-activity relationships (SAR). A systematic analog design and synthesis program could elucidate the contributions of different structural motifs to biological activity and target selectivity.

Key Synthetic Strategies:

Modification of the Phenyl Rings: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on both the N-phenyl and the 3-phenyl rings could modulate the compound's electronic properties, lipophilicity, and steric profile. These modifications can influence target binding affinity and specificity.

Alteration of the Acrylamide (B121943) Linker: The reactivity of the Michael acceptor can be fine-tuned by substitution on the α- or β-carbons of the acrylamide moiety. This could optimize the balance between target reactivity and off-target effects.

Replacement of the Acetylamino Group: The acetylamino group can be replaced with other functionalities, such as different amides, sulfonamides, or ureas, to explore new interactions with potential protein targets.

A hypothetical library of analogs could be designed as shown in the table below, with the aim of systematically probing the chemical space.

Analog ID Modification on N-phenyl ring Modification on 3-phenyl ring Modification on acrylamide
NAPA-0014-fluoroUnmodifiedUnmodified
NAPA-002Unmodified4-methoxyUnmodified
NAPA-003UnmodifiedUnmodifiedβ-methyl
NAPA-0044-chloro4-chloroUnmodified

This table is illustrative of a potential synthetic strategy and does not represent existing compounds.

Advanced Mechanistic Studies using Omics Technologies (e.g., Proteomics for target deconvolution)

A crucial aspect of developing covalent modifiers is the identification of their cellular targets. Modern "omics" technologies, particularly proteomics, offer powerful tools for target deconvolution and for understanding the mechanism of action of bioactive compounds.

For a compound like this compound, which contains a potentially reactive acrylamide group, chemoproteomic strategies would be highly valuable. These methods can identify the specific proteins that are covalently modified by the compound within a complex biological system.

Potential Proteomic Approaches:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the functional state of enzymes in their native environment. An analog of this compound could be synthesized with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to enable the enrichment and identification of its protein targets.

Competitive ABPP: In this approach, cells or lysates are pre-treated with the parent compound, followed by treatment with a broad-spectrum probe that targets the same class of residues (e.g., cysteine). A reduction in labeling by the probe indicates that the compound has engaged with those targets.

Global Proteomics: Quantitative mass spectrometry-based proteomics can be used to compare protein abundance in cells treated with the compound versus untreated cells. This can reveal downstream effects of target engagement and provide insights into the compound's mechanism of action.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems

Many effective drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. The acrylamide moiety in this compound is a "privileged warhead" in medicinal chemistry, known to react with nucleophilic residues, most commonly cysteine, present in a variety of proteins, including kinases. unhas.ac.id

Future research should investigate the possibility that this compound and its analogs act as multi-targeting agents. This could be particularly relevant for complex diseases such as cancer or inflammatory disorders, where multiple signaling pathways are dysregulated.

Investigative Approaches:

Kinome Profiling: Screening the compound against a panel of kinases would reveal its selectivity profile and identify potential on- and off-targets within this important enzyme family.

Phenotypic Screening: Evaluating the compound in cell-based assays that model complex diseases can uncover unexpected therapeutic activities that may result from polypharmacology. Subsequent target identification studies can then be used to deconvolute the mechanism.

Development of Chemical Probes and Activity-Based Probes for Biological Systems

To facilitate the study of its biological targets and mechanism of action, this compound could be developed into a chemical probe. This would involve the synthesis of derivatives that retain the core pharmacophore but are modified to include a reporter tag or a bio-orthogonal handle.

Types of Probes and Their Applications:

Activity-Based Probes (ABPs): As mentioned earlier, an ABP version of the compound would be invaluable for identifying its direct cellular targets. nih.gov The probe would typically consist of three components: the reactive group (the acrylamide), a linker, and a reporter tag.

Affinity-Based Probes (AfBPs): If the compound is found to have a high-affinity non-covalent interaction with a target, an AfBP could be developed. This type of probe typically includes a photo-reactive group that can be activated to form a covalent bond with the target upon UV irradiation.

The development of such probes would enable a wide range of experiments, including visualization of target engagement in cells, quantification of target occupancy, and identification of the specific site of covalent modification.

Integration with Advanced High-Throughput Screening Platforms for Novel Target Identification

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. Integrating this compound and a library of its analogs into HTS campaigns could accelerate the discovery of novel biological targets and therapeutic applications.

Potential HTS Campaigns:

Biochemical Screens: Testing the compound library against a panel of purified enzymes or receptors can identify direct interactions.

Cell-Based Phenotypic Screens: These screens use automated microscopy or other high-content imaging techniques to identify compounds that induce a desired cellular phenotype (e.g., apoptosis in cancer cells, reduction of inflammatory markers).

Covalent-Specific Screening Platforms: Specialized HTS platforms have been developed to identify covalent inhibitors. These assays often monitor the time-dependent inhibition of an enzyme or the formation of a covalent adduct.

The data generated from HTS can provide valuable starting points for lead optimization and further mechanistic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(acetylamino)phenyl]-3-phenylacrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via coupling reactions involving 3-(acetylamino)aniline and cinnamic acid derivatives. Key steps include activating the carboxylic acid group with reagents like EDCI in DMF, followed by purification via column chromatography. Optimization involves solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and temperature control to minimize side reactions .
  • Characterization : Confirmation of structure requires 1^1H NMR, 13^13C NMR, and mass spectrometry. For example, the acrylamide proton appears as a doublet at δ 6.5–7.5 ppm, while the acetyl group resonates at ~2.1 ppm in 1^1H NMR .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

  • Analytical Workflow : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Stability studies under varying pH (e.g., 1.2–7.4) and thermal conditions (25–60°C) are conducted via accelerated degradation assays. Elemental analysis (C, H, N) validates stoichiometric composition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence the compound’s biological activity, and what in vitro models are appropriate for testing?

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO2_2, -Br) on the phenyl ring enhances binding affinity to kinases, as shown in analogs like N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide. In vitro models include cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays and enzyme inhibition studies (IC50_{50} determination) .
  • Data Interpretation : Contradictions in activity across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation artifacts. Use orthogonal assays (e.g., SPR, ITC) to validate target engagement .

Q. What are the challenges in reconciling contradictory data regarding the compound’s mechanism of action across different studies?

  • Case Study : While some studies propose WNT pathway inhibition (via patent data on structural analogs ), others suggest potassium channel modulation (e.g., KCNQ2 opening in migraine models ). Resolving contradictions requires:

  • Target Profiling : Broad-panel kinase screening vs. pathway-specific luciferase reporter assays.
  • Pharmacological Controls : Use of selective inhibitors (e.g., XAV939 for WNT) to isolate mechanisms .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • In Silico Strategies : Molecular docking (AutoDock Vina) predicts binding to WNT pathway proteins (e.g., β-catenin) or ion channels. ADMET predictions (SwissADME) optimize logP (target: 2–3) and aqueous solubility. QSAR models prioritize derivatives with fluorinated phenyl groups, which enhance blood-brain barrier penetration in analogs .

Methodological Considerations

Q. What experimental designs are recommended for evaluating the compound’s therapeutic potential in neurological disorders?

  • In Vivo Models : Cortical spreading depression (CSD) models in rats, as used for the KCNQ2 opener analog (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, quantify reductions in depolarization events. Oral bioavailability studies (plasma t1/2_{1/2} via LC-MS/MS) ensure translational relevance .

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • 3D Model Optimization : Use patient-derived glioblastoma organoids to mimic tumor microenvironments. Compare IC50_{50} values with 2D cultures; discrepancies often arise due to drug penetration barriers in 3D systems. Confocal imaging with fluorescent analogs (e.g., BODIPY-labeled derivatives) visualizes spatial distribution .

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